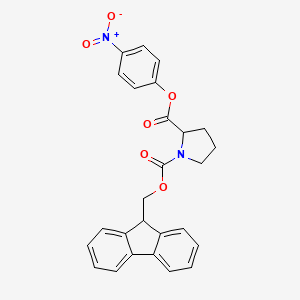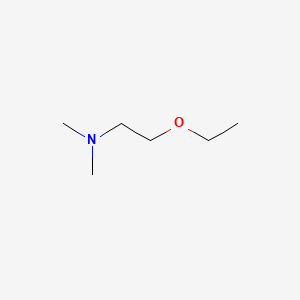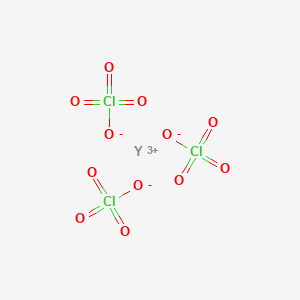![molecular formula C15H24N2O7S B13393241 2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid](/img/structure/B13393241.png)
2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified in 1991 as an inducer of neuritogenesis in neuroblastoma cells . The compound has since gained significant attention due to its role as a selective inhibitor of the proteasome, a protein complex responsible for the bulk of proteolysis in cells .
準備方法
Synthetic Routes and Reaction Conditions
The first total synthesis of lactacystin was developed in 1992 by Corey and Reichard . One of the synthetic routes involves the use of L-serine as a starting material. The synthesis is stereocontrolled and involves multiple steps, including peptide coupling, cyclization, and acylation . Another method involves the biosynthesis of lactacystin from Streptomyces cultures, where labeled compounds are used to trace the biosynthetic pathway .
Industrial Production Methods
Industrial production of lactacystin typically involves fermentation processes using Streptomyces cultures. The compound is extracted from the cultured broth and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions
Lactacystin undergoes several types of chemical reactions, including cyclization to form β-lactone (omuralide), which is a potent inhibitor of the proteasome . The compound can also undergo oxidation and reduction reactions, although these are less commonly studied.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of lactacystin include peptide coupling agents, cyclization agents like TBAF (tetra-n-butylammonium fluoride), and acylation reagents .
Major Products
The major product formed from the cyclization of lactacystin is clasto-lactacystin β-lactone (omuralide), which covalently modifies the amino-terminal threonine of specific catalytic subunits of the proteasome .
科学的研究の応用
Lactacystin is widely used in scientific research due to its role as a selective proteasome inhibitor. It has applications in:
Biochemistry and Cell Biology: Used to study the ubiquitin-proteasome pathway, protein degradation, and cellular processes like cell cycle and apoptosis.
Neuroscience: Used to study neuritogenesis and neurodegenerative diseases.
作用機序
Lactacystin exerts its effects by binding covalently to the active site N-terminal threonine residue in certain β-subunits of the proteasome . This binding inhibits the proteasome’s proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects such as apoptosis .
類似化合物との比較
Similar Compounds
Epoxomicin: Another proteasome inhibitor with a different chemical structure but similar mechanism of action.
Bortezomib: A clinically used proteasome inhibitor for cancer therapy.
Salinosporamides: Marine-derived proteasome inhibitors with a β-lactone structure similar to omuralide.
Uniqueness
Lactacystin is unique due to its non-peptidic structure and its ability to selectively inhibit the proteasome without affecting other proteases . This specificity makes it a valuable tool in biochemical and cell biological research.
特性
IUPAC Name |
2-acetamido-3-[3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAKHDKYAWHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
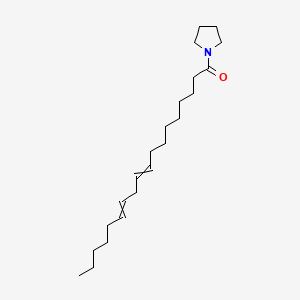
![(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13393168.png)
![4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13393169.png)
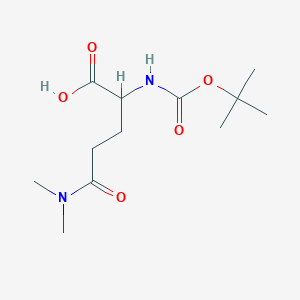
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13393173.png)
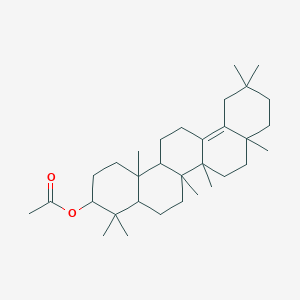
![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13393179.png)
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B13393180.png)
![Cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B13393182.png)
![disodium;6-[6-carboxylato-2-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13393189.png)
